molecular formula C15H11N3O3 B3044794 Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- CAS No. 100448-60-0

Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]-

Cat. No.: B3044794
CAS No.: 100448-60-0
M. Wt: 281.27
InChI Key: SQDQNBXZIYFOPH-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- is a benzoic acid derivative featuring a quinazolinone moiety linked via an amino group at the para position. Quinazolinone derivatives are known for their biological relevance, particularly in anticancer and antimicrobial applications .

Properties

IUPAC Name

4-[(4-oxo-3H-quinazolin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-13-11-3-1-2-4-12(11)17-15(18-13)16-10-7-5-9(6-8-10)14(20)21/h1-8H,(H,20,21)(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDQNBXZIYFOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544458
Record name 4-[(4-Oxo-1,4-dihydroquinazolin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100448-60-0
Record name 4-[(4-Oxo-1,4-dihydroquinazolin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Aminobenzoic Acid Derivatives

A widely implemented method involves the condensation of 4-chloroquinazoline intermediates with substituted aminobenzoic acids under acidic conditions. For instance, 4-chloroquinazoline derivatives (4a–c) react with 4-aminobenzoic acid (5a–c) in refluxing isopropanol containing catalytic HCl, yielding target compounds (6a–c, 7a–c, 8a–c) after 2 hours. The reaction proceeds via nucleophilic aromatic substitution, where the amino group of the benzoic acid attacks the electron-deficient C4 position of the quinazoline ring. Recrystallization from ethanol ensures purity, with yields typically exceeding 70%.

Solvent and Temperature Optimization

Key variables include solvent polarity and reflux duration. Polar aprotic solvents like DMF accelerate substitution rates but may promote side reactions, whereas isopropanol balances reactivity and selectivity. Elevated temperatures (80–100°C) enhance kinetics but risk decomposition of acid-sensitive intermediates.

Acylation-Ring Closure Strategies

Benzoxazinone Intermediate Formation

Acylation of anthranilic acid with acyl chlorides, followed by cyclization, represents a robust pathway. Treatment of anthranilic acid with chloroacetyl chloride in acetic anhydride generates 1,3-benzoxazin-4-one , which undergoes ammonolysis or hydrazinolysis to form quinazolinones. For example, heating 2-(2-chloroethyl)-4H-benzo[d]oxazin-4-one (8) with hydrazine hydrate in ethanol produces 3-amino-2-(3-ethoxyethyl)quinazolin-4(3H)-one (9) . This method achieves yields of 60–75% and accommodates diverse substituents via amine selection.

Mechanistic Insights

The reaction cascade involves:

  • Acylation : Anthranilic acid’s amine reacts with acyl chloride, forming an amide.
  • Cyclization : Acetic anhydride mediates dehydration, yielding benzoxazinone.
  • Ring Expansion : Nucleophilic attack by amines/hydrazines opens the oxazinone ring, followed by re-closure to form the quinazolinone core.

Thiocyanate-Mediated Synthesis

Thiocyanation and Cyclocondensation

A patent-pending approach utilizes thiocyanate intermediates. Substituted benzoic acids react with ammonium thiocyanate and bromine in glacial acetic acid to form thiocyanate derivatives (TC1–TC5) , which cyclize with amines under basic conditions. For instance, methyl 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethylene)benzoate treated with hydrazine hydrate in tetrahydrofuran yields the target compound after NaOH-mediated hydrolysis.

Catalytic Carbonylation

Palladium-catalyzed carbonylation introduces carbonyl groups critical for quinazolinone formation. In a pressurized autoclave, 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethylene)bromobenzene reacts with carbon monoxide (50 psi) in methanol over Pd(dppf)Cl₂ , affording methyl ester precursors. Subsequent hydrazinolysis and acid hydrolysis yield the final product.

Nimentovsky Method: Formamide-Mediated Cyclization

One-Pot Synthesis

Heating o-aminobenzoic acid with excess formamide (1:4 ratio) at 130–135°C for 2 hours induces cyclodehydration, producing quinazolin-4-one in 96% yield. This method excels in simplicity and scalability, avoiding costly catalysts.

Reaction Dynamics

The mechanism entails:

  • Formamide Activation : Formamide acts as both solvent and ammonia source.
  • Cyclization : Sequential elimination of two water molecules forms the quinazolinone ring.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages
Classical Condensation 4-Chloroquinazoline, HCl Reflux (isopropanol) 70–80% High purity, minimal side products
Acylation-Ring Closure Chloroacetyl chloride Acetic anhydride, 80°C 60–75% Versatile substituent incorporation
Thiocyanation NH₄SCN, Pd(dppf)Cl₂ 50 psi CO, 80°C 50–65% Enables fluorinated derivatives
Nimentovsky Formamide 130–135°C, 2 hours 96% Scalable, cost-effective

Industrial Production Considerations

Catalytic Efficiency

Palladium catalysts (e.g., Pd(dppf)Cl₂) in carbonylation reactions require precise ligand tuning to suppress deactivation. Catalyst loadings below 5 mol% maintain cost efficiency.

Solvent Recovery

Isopropanol and acetic acid are preferentially recycled via distillation, reducing waste.

Purification Techniques

Recrystallization (ethanol, ethyl acetate) remains standard, though chromatography is employed for structurally analogous impurities.

Scientific Research Applications

Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving nucleophilic substitution reactions.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone moiety can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of specific proteins. The benzoic acid group can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Core Structural Features

The target compound’s quinazolinone ring distinguishes it from other benzoic acid derivatives. Key analogs include:

Compound Name CAS Number Key Structural Differences Biological Activity/Notes References
Benzoic acid, 4-[(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino]- 101439-83-2 Naphthalene-dione ring instead of quinazolinone Not reported; structural analog
Benzoic acid,2-[[(1,4-dihydro-4-oxo-2-quinazolinyl)carbonyl]phenylamino]- 830324-95-3 Quinazolinyl linked via carbonyl; methyl ester group Synthetic intermediate
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid Not provided Azetidinone ring instead of quinazolinone Antimicrobial activity
Talotrexin Ammonium 648420-92-2 Pteridinyl and benzoyl groups; antitumor agent Anticancer (dihydrofolate inhibitor)

Key Observations :

  • Quinazolinone vs. Naphthalene-dione: The naphthalene-dione analog (CAS 101439-83-2) shares a similar amino linkage but lacks the nitrogen-rich quinazolinone ring, which may reduce DNA-binding affinity .
  • Azetidinone/Thiazolidinone Derivatives: Compounds like SS1 and SS4 (–3) replace quinazolinone with β-lactam or thiazolidinone rings, enhancing antimicrobial activity but reducing thermal stability .

Target Compound (Predicted)

Based on analogs:

  • Anticancer Potential: Quinazolinones inhibit enzymes like dihydrofolate reductase (e.g., Talotrexin ).
  • Antimicrobial Activity: Azetidinone derivatives (e.g., SS1) show efficacy against E. coli and S. aureus .

Key Findings from Analogs

Compound Class Activity Mechanism/Notes References
Azetidinones (SS1) Anti-inflammatory, antimicrobial Cyclooxygenase inhibition; MIC: 25–50 µg/mL
Thiazolidinones (SS4) Antimicrobial Disruption of bacterial cell walls
Azo-Benzothiazolyl Acids Dye applications; ligand chemistry pH-dependent solubility (pKa ~3.5)

Physicochemical Properties

  • Solubility: Quinazolinone derivatives are typically less water-soluble than azo dyes due to aromatic stacking .
  • Thermal Stability: Azetidinones degrade above 200°C, while quinazolinones are more stable .

Biological Activity

Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- is a compound that integrates the structural features of benzoic acid and quinazoline derivatives. Quinazolines are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Structural Overview

The compound can be represented by the following chemical structure:

C15H11N3O3\text{C}_{15}\text{H}_{11}\text{N}_{3}\text{O}_{3}

This structure combines a benzoic acid moiety with a quinazoline framework through an amino group, potentially enhancing its pharmacological properties.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. The presence of the quinazoline ring enhances the compound's ability to interact with microbial targets. Studies show that related compounds can inhibit bacterial growth effectively, suggesting similar potential for benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- .

Anticancer Properties

Quinazoline derivatives are known for their anticancer effects. A study highlighted that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro assays demonstrated that benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- may possess similar anticancer activity due to its structural characteristics .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is supported by its ability to modulate inflammatory pathways. Quinazolines have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. Further investigation into benzoic acid derivatives could elucidate their role in reducing inflammation .

The biological activity of benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.
  • Protein Binding : Preliminary studies suggest potential binding affinities with enzymes such as cathepsins B and L, which are critical in cancer biology .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways linked to apoptosis and cell proliferation.

Study 1: Anticancer Activity Evaluation

In a recent study evaluating various benzoic acid derivatives, benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- was tested against several cancer cell lines (e.g., Hep-G2 and A2058). The results indicated a significant reduction in cell viability at specific concentrations (5 µM), suggesting its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of quinazoline derivatives revealed that compounds similar to benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- exhibited potent activity against Gram-positive and Gram-negative bacteria. This underscores the need for further exploration into its antimicrobial efficacy .

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
Benzoic Acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]-Benzoic acid + quinazolineAntimicrobial, anticancer
2-Hydroxybenzoic AcidHydroxy group on benzeneAntimicrobial
4-AminoquinazolineAmino group on quinazolineAnticancer
Salicylic AcidHydroxy and carboxylic acid groupsAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- and how can they inform experimental design?

  • Answer : Critical properties include:

  • Melting point : 236–238 °C (ethanol solvent)
  • pKa : ~4.23 (predicted), suggesting moderate acidity suitable for pH-dependent solubility studies
  • Density : 1.73 g/cm³ (predicted), useful for solvent selection in crystallization.
  • Boiling point : 672.6 °C (predicted), indicating thermal stability for reactions under reflux.
    These properties guide solvent choices (e.g., ethanol for recrystallization) and stability assessments during synthesis.

Q. How can researchers design a synthetic route for Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- using available intermediates?

  • Answer : A plausible route involves:

Quinazolinone core synthesis : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

Amino group introduction : Nucleophilic substitution at the 2-position of the quinazolinone using 4-aminobenzoic acid.

Purification : Use HPLC or column chromatography (silica gel, ethanol/ethyl acetate eluent) to achieve >90% purity .
Key intermediates include 4-aminobenzoic acid and anthranilic acid derivatives (e.g., brominated analogs) .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing structural ambiguities in Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- derivatives?

  • Answer :

  • HNMR : Assign aromatic protons (δ 6.5–8.5 ppm) and confirm substitution patterns via coupling constants. For example, para-substituted benzoic acid protons show distinct splitting .
  • UV-Vis spectroscopy : Monitor conjugation between the quinazolinone and benzoic acid moieties (λmax ~250–300 nm) to assess electronic interactions .
  • Mass spectrometry (HRMS) : Confirm molecular weight (exact mass: 500.139 g/mol) and detect bromine isotopic patterns in derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Contradictions may arise from:

  • Purity variability : Validate compound purity via HPLC (>97%) and control batch-to-batch differences .
  • Solubility effects : Use DMSO/water mixtures (≤1% DMSO) to avoid aggregation in bioassays.
  • Mechanistic studies : Perform enzyme inhibition assays (e.g., kinase profiling) to isolate target-specific effects, referencing structurally related fluorophores .

Q. What computational strategies can predict the compound’s interactions with biological targets?

  • Answer :

  • Molecular docking : Use the InChIKey NGJXNKIEBRZOLC-UHFFFAOYSA-N to retrieve 3D structures from PubChem for docking studies .
  • QSAR modeling : Correlate substituent effects (e.g., bromine at 6,8-positions) with bioactivity using descriptors like logP and polar surface area (PSA: 69.97 Ų) .
  • MD simulations : Assess stability of ligand-receptor complexes in aqueous environments, leveraging pKa predictions for protonation state analysis .

Methodological Notes

  • Synthetic Optimization : For scale-up, replace ethanol with isopropanol to improve yield during recrystallization .
  • Data Validation : Cross-reference spectral data with analogs (e.g., 4-phenylazobenzoic acid) to confirm assignments .
  • Biological Assays : Include 3,5-dichloro-4-hydroxybenzoic acid as a positive control in antimicrobial studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]-
Reactant of Route 2
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Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.